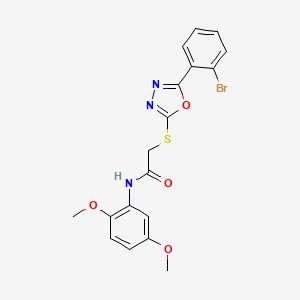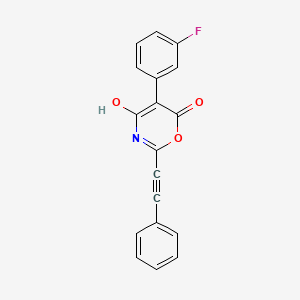
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a synthetic organic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a phenylethynyl group attached to an oxazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazinone Ring: The oxazinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Addition of the Phenylethynyl Group: The phenylethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential biological activities.
Fluorinated Boronic Acids: Compounds with similar fluorine substitution, used in various chemical reactions.
Uniqueness
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one is unique due to its specific combination of functional groups and the presence of the oxazinone ring, which imparts distinct chemical and biological properties
特性
分子式 |
C18H10FNO3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H10FNO3/c19-14-8-4-7-13(11-14)16-17(21)20-15(23-18(16)22)10-9-12-5-2-1-3-6-12/h1-8,11,21H |
InChIキー |
NUZSBCBLRLLQLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC(=CC=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylbenzo[d]thiazol-6-ol](/img/structure/B15054473.png)
![(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)
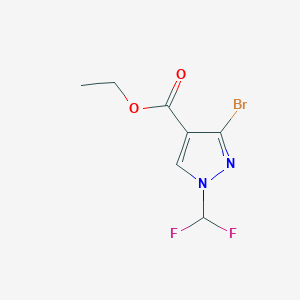
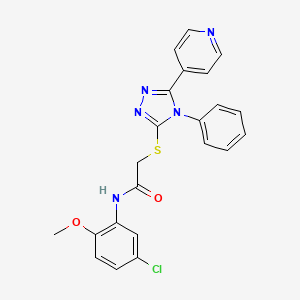
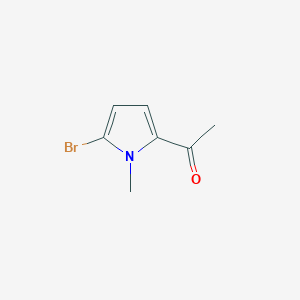
![Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15054502.png)
![(5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol](/img/structure/B15054510.png)
![7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15054515.png)
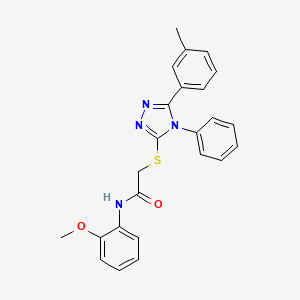
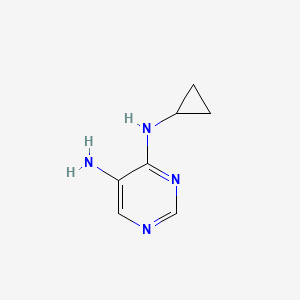
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
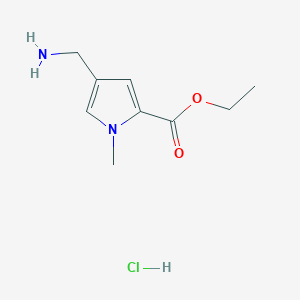
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
